molecular formula C17H24N2O5 B1595649 t-Butyloxycarbonylphenylalanylalanine CAS No. 55677-48-0

t-Butyloxycarbonylphenylalanylalanine

Cat. No. B1595649
CAS RN: 55677-48-0
M. Wt: 336.4 g/mol
InChI Key: LDHNMIZCPRNASW-AAEUAGOBSA-N
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Description

t-Butyloxycarbonylphenylalanylalanine is a chemical compound . It is also known as N-(N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl)-L-Alanine or Boc-Phe-Ala .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Total synthesis is the science of constructing molecules from simple starting materials and often deals with complex architectures that require a retrosynthetic problem-solving analysis .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The goal of the WIT tool is to provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .


Chemical Reactions Analysis

The purpose of this perspective is to indicate the range of chemistries used in the manufacture of drug candidate molecules and to highlight certain gaps in current technologies . The reactions of t-BUTYL PERBENZOATE AND OLEFINS have been studied .


Physical And Chemical Properties Analysis

Chemistry is a constant factor from which the performance of most (polymeric) biomaterials can be predicted . As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts .

Scientific Research Applications

Understanding Metabolic Pathways

t-Butyloxycarbonylphenylalanylalanine plays a role in the study of metabolic diseases such as phenylketonuria (PKU). PKU research focuses on understanding how elevated blood phenylalanine levels can disrupt cerebral metabolism and cognitive function. Various hypotheses suggest that disturbances in neurotransmitter and protein synthesis due to altered transport of large neutral amino acids from blood to brain significantly impact clinical outcomes in PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Sensor and Biosensor Development

Research into sensors and biosensors has highlighted the interdisciplinary character of studies focusing on amino acids, including phenylalanine. These devices, developed using conducting polymers and molecularly imprinted polymers, aim for electrochemical detection of amino acids. Such sensors and biosensors can play a significant role in medicine and pharmacy, especially in quality control of medicines and studying diseases associated with these amino acids (Dinu & Apetrei, 2022).

New Treatment Strategies for PKU

Innovations in PKU treatment include more palatable foods based on glycomacropeptide with limited amounts of aromatic amino acids and the use of large neutral amino acids to prevent phenylalanine entry into the brain. Additionally, enzyme replacement therapy with phenylalanine ammonia-lyase and gene therapy are emerging as promising approaches (Strisciuglio & Concolino, 2014).

Advances in Nutritional and Pharmacological Management

Recent findings in PKU management have identified glycomacropeptide (GMP) as a new dietary alternative to synthetic amino acids for individuals with PKU. Studies on GMP suggest it may improve bone health and allow greater tolerance to dietary phenylalanine when pharmacologic therapy with tetrahydrobiopterin is employed (Ney, Blank, & Hansen, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-tert-Butylcyclohexanone, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Specific hazards arising from the chemical include Carbon oxides and Nitrogen oxides .

Future Directions

T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown recent progress and future directions include monotherapy anti-CD3xCD20 bispecific antibodies, combinations of bispecific antibodies with established standard therapies, and augmenting bispecific antibodies with novel agents such as T-cell activating fusion proteins . CAR T-Cell therapies in lymphoma are also being explored, with ongoing clinical trials and future research directions across a broad range of lymphoma histologies .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHNMIZCPRNASW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204197
Record name t-Butyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyloxycarbonylphenylalanylalanine

CAS RN

55677-48-0
Record name t-Butyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055677480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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